molecular formula C17H13Cl2N3O2S B2957415 4-(3,4-dichlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930878-17-4

4-(3,4-dichlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2957415
CAS No.: 930878-17-4
M. Wt: 394.27
InChI Key: JNDJBGYCFNLNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione class, characterized by a fused bicyclic core with a pyrrolidine and pyrimidine ring system. Key structural features include:

  • Thiophen-2-ylmethyl group at position 6, introducing sulfur-containing heteroaromaticity, which may enhance lipophilicity and π-stacking capabilities.
  • Two carbonyl groups (positions 2 and 5) that stabilize the fused ring system and participate in hydrogen bonding.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c18-11-4-3-9(6-12(11)19)15-14-13(20-17(24)21-15)8-22(16(14)23)7-10-2-1-5-25-10/h1-6,15H,7-8H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDJBGYCFNLNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dichlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS: 930878-17-4) is a member of the pyrrolo[3,4-d]pyrimidine family known for its diverse biological activities. This article aims to summarize the current understanding of its biological activity based on available literature and research findings.

  • Molecular Formula: C17H13Cl2N3O2S
  • Molecular Weight: 394.3 g/mol
  • Structure: The compound features a pyrrolo[3,4-d]pyrimidine core with dichlorophenyl and thiophenyl substituents that contribute to its biological properties.

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies: Compounds similar to the target compound have shown moderate cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds inhibit cell proliferation in ovarian and breast cancer cells while exhibiting limited toxicity to non-cancerous cells .
  • Mechanism of Action: The anticancer effects are often attributed to the inhibition of specific enzymes involved in tumor growth and proliferation. Some studies suggest that these compounds may act as NAMPT inhibitors, which play a crucial role in nicotinamide adenine dinucleotide (NAD) biosynthesis essential for cancer cell metabolism .

Antidiabetic Activity

Pyrrolo[3,4-d]pyrimidines have also been explored for their potential antidiabetic effects:

  • Glucose Uptake Stimulation: Preliminary studies indicate that certain derivatives can enhance glucose uptake in muscle and fat cells without affecting insulin levels. This property is critical for developing new treatments for type 2 diabetes .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been investigated:

  • In Vitro Efficacy: Various derivatives have shown promising results against bacteria and fungi. For example, certain pyrrolo[3,4-d]pyrimidines demonstrated effective inhibition of bacterial growth in laboratory settings .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cytotoxicity Assessment: A study evaluated the cytotoxic effects of pyrrolo[3,4-d]pyrimidine derivatives on different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency .
  • Antimicrobial Testing: Another research focused on the antimicrobial properties of related compounds. The findings revealed that certain structural features enhance their effectiveness against specific pathogens .

Summary Table of Biological Activities

Biological ActivityEvidence/Findings
AnticancerModerate cytotoxicity against ovarian and breast cancer cell lines .
AntidiabeticEnhanced glucose uptake in muscle and fat cells without affecting insulin levels .
AntimicrobialEffective inhibition of bacterial growth in vitro .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following structurally related compounds highlight variations in substituents and their implications:

Compound Structure Key Substituents Structural Implications Reference
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (4j) 2-Hydroxyphenyl (position 4), 4-methoxyphenyl (position 6) Increased polarity due to hydroxyl and methoxy groups; potential for hydrogen bonding.
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-Chlorophenyl (position 4), 4-methoxybenzyl (position 6) Enhanced lipophilicity from chlorophenyl; methoxybenzyl may improve metabolic stability.
4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 2-Methoxyphenyl (position 4), 4-methylbenzyl (position 6), methyl groups (N1, N3) Methyl groups reduce solubility but increase steric bulk; methylbenzyl enhances hydrophobicity.

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 3,4-dichlorophenyl group in the target compound likely enhances electrophilicity compared to methoxy or hydroxyl substituents in analogs .
  • Thiophene vs. benzyl groups : The thiophen-2-ylmethyl group in the target compound may offer stronger π-π interactions compared to purely aromatic benzyl groups in analogs .
Physicochemical Properties

Comparative data for melting points, yields, and spectroscopic features:

Compound (Abbreviated) Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) Elemental Analysis (C/H) Reference
Target Compound Not reported Not reported Expected: ~1680 (C=O), 3100 (sp² C-H), 2950 (sp³ C-H) Not available N/A
4j ~220 87 3640 (OH), 3455 (NH), 1680 (C=O), 1500 (C=C) Not reported
14c (Thiophene derivative) 160–162 82 1710 (NH), 1713 (C=O) C: 52.58%, H: 3.70% (C16H14O4S3)
10b (Thiazolo-pyrimidine) 120–122 83 1712 (C=O), 1674 (C=O) Not reported

Key Observations :

  • Melting points : Higher melting points (e.g., 220°C for 4j) correlate with polar substituents like hydroxyl groups, while thiophene-containing compounds (e.g., 14c) exhibit moderate melting points .
  • IR spectra : All analogs show strong carbonyl stretches (1674–1713 cm⁻¹), consistent with the target compound’s expected profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.